propyl 4-({3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate
Overview
Description
Propyl 4-({3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate is a complex organic compound featuring a pyrazole ring substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-({3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of bromine and nitro substituents. The final steps involve coupling the pyrazole derivative with benzoyl chloride and subsequently esterifying the product with propanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-({3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine substituent can be replaced through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for hydrolysis. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions include the reduced amine derivative, the hydrolyzed carboxylic acid, and various substituted pyrazole derivatives depending on the specific reaction conditions.
Scientific Research Applications
Propyl 4-({3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of propyl 4-({3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-nitro-1H-pyrazole: Shares the pyrazole core with similar substituents.
Benzoyl chloride derivatives: Similar in structure due to the benzoyl group.
Propyl esters: Similar due to the ester functional group.
Uniqueness
Propyl 4-({3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in other compounds
Properties
IUPAC Name |
propyl 4-[[3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O5/c1-2-10-31-21(28)15-6-8-17(9-7-15)23-20(27)16-5-3-4-14(11-16)12-25-13-18(22)19(24-25)26(29)30/h3-9,11,13H,2,10,12H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFYWWLSSPCDQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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